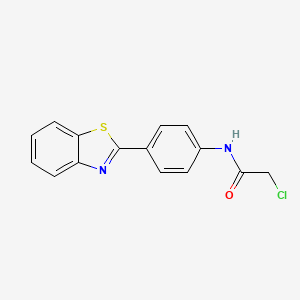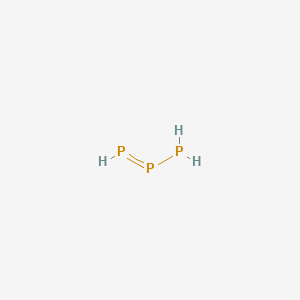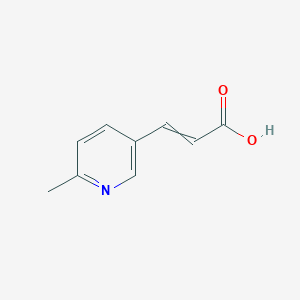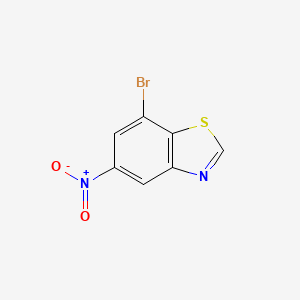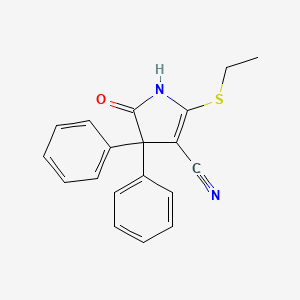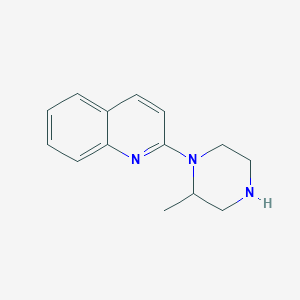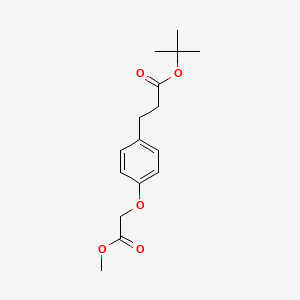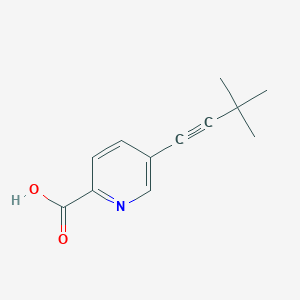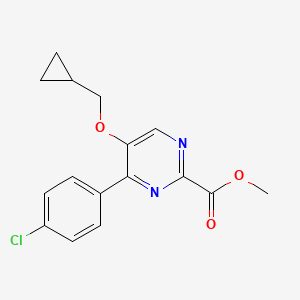
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a chloro-phenyl group, a cyclopropylmethoxy group, and a carboxylic acid methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diamine and a diketone.
Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Cyclopropylmethoxy Group: This step involves the reaction of the pyrimidine intermediate with cyclopropylmethanol under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反応の分析
Types of Reactions
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
類似化合物との比較
Similar Compounds
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound has a similar chloro-phenyl group but differs in the rest of its structure.
2-[(4-Chloro-phenyl)-pyrrolidin-1-yl-methyl]-malonic acid diethyl ester: Another compound with a chloro-phenyl group but with different functional groups and a pyrrolidine ring.
Uniqueness
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate is unique due to its specific combination of functional groups and its pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C16H15ClN2O3 |
|---|---|
分子量 |
318.75 g/mol |
IUPAC名 |
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-16(20)15-18-8-13(22-9-10-2-3-10)14(19-15)11-4-6-12(17)7-5-11/h4-8,10H,2-3,9H2,1H3 |
InChIキー |
FGGLKUWBUVPKMR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=C(C(=N1)C2=CC=C(C=C2)Cl)OCC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


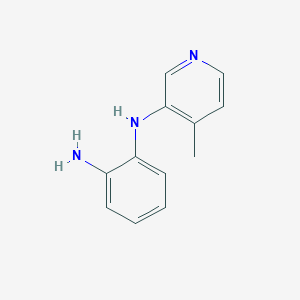
![5-{[(2-Aminoethyl)sulfanyl]methyl}-1H-imidazol-2-amine](/img/structure/B8521022.png)
![(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B8521034.png)
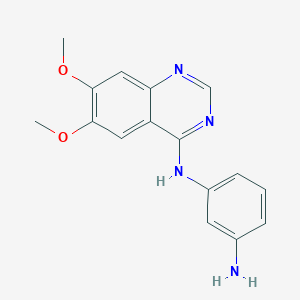
![2-(2,3-Difluoro-phenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone](/img/structure/B8521039.png)
